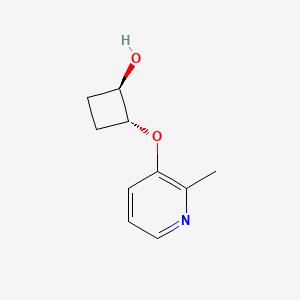

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol

Description

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is a chiral cyclobutanol derivative featuring a 2-methylpyridin-3-yl ether substituent. Its stereochemistry (1R,2R) and compact cyclobutane ring confer unique conformational constraints and electronic properties. The hydroxyl group on the cyclobutane may enhance hydrogen-bonding interactions, while the methyl group on the pyridine ring likely increases lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

(1R,2R)-2-(2-methylpyridin-3-yl)oxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-9(3-2-6-11-7)13-10-5-4-8(10)12/h2-3,6,8,10,12H,4-5H2,1H3/t8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKOYMWKXORJG-PSASIEDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)O[C@@H]2CC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

Introduction of the Hydroxyl Group: This step may involve the use of oxidizing agents to introduce the hydroxyl group at the desired position.

Attachment of the 2-Methylpyridin-3-yloxy Group: This can be done through nucleophilic substitution reactions where the pyridine derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the cyclobutane ring.

Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Reduced pyridine derivatives, modified cyclobutane ring structures.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol may have applications in various fields:

Chemistry: As a chiral building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its chiral nature.

Medicine: Possible applications in drug development, particularly in designing molecules with specific stereochemistry.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol would depend on its specific interactions with biological targets. Generally, the compound could interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group and the pyridine ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Derivatives ()

The compounds rel-(1R,2R)-2-(2,3-dihydro-1H-indole-1-carbonyl)-N-(6-methoxypyridin-3-yl)cyclohexane-1-carboxamide and its (1R,2S) diastereomer share a pyridine moiety but differ in core structure (cyclohexane vs. cyclobutane) and substituents. Key distinctions:

- Substituent Effects : The 6-methoxy group on pyridine in compounds may reduce steric hindrance compared to the 2-methyl group in the target compound, affecting target selectivity.

Pyridin-3-ol Derivatives ()

Compounds such as 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol and its derivatives feature pyridin-3-ol cores modified with pyrrolidine groups. Key comparisons:

- Hydrogen Bonding : The pyrrolidine-methyl groups in compounds introduce basic nitrogen atoms, enabling cation-π interactions, whereas the target compound’s ether linkage prioritizes hydrophobic interactions.

- Bioactivity: Pyrrolidine modifications in are designed for acetylcholinesterase inhibition (relevant to organophosphate detoxification), whereas the target compound’s structure may favor different neurological targets .

Bicyclic and Polymer-Related Compounds ()

The polymer component rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate shares stereochemical complexity but differs in ring system (bicyclic vs. monocyclic).

- In contrast, the target compound’s cyclobutanol may undergo ring-opening reactions under stress.

- Applications : compounds are used in industrial polymers, whereas the target compound’s smaller structure is more suited for small-molecule therapeutics .

Impurities and Related Substances ()

Pyridin-2-ol (CAS 72762-00-6) and other impurities highlight positional isomerism and functional group effects:

- Hydroxyl Position : Pyridin-2-ol () has a hydroxyl group at the 2-position, reducing hydrogen-bonding directionality compared to the 3-position in the target compound.

Data Table: Structural and Inferred Properties

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Inferred Bioactivity | Evidence ID |

|---|---|---|---|---|---|

| Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol | Cyclobutane | ~209.25 | Cyclobutanol, 2-methylpyridin-3-yl | High ring strain, moderate lipophilicity | [5, 6] |

| rel-(1R,2R)-2-(2,3-dihydro-1H-indole-1-carbonyl)-N-(6-methoxypyridin-3-yl)cyclohexane-1-carboxamide | Cyclohexane | ~379.46 | Indole-carbonyl, 6-methoxypyridine | Protease/kinase inhibition potential | [5] |

| 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | Pyridine | ~164.22 | Pyridin-3-ol, pyrrolidine | Acetylcholinesterase inhibition | [6] |

| Pyridin-2-ol | Pyridine | ~95.10 | Pyridin-2-ol | High acidity, industrial synthesis intermediate | [4] |

Biological Activity

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is a chiral compound characterized by a cyclobutane ring with a hydroxyl group and a 2-methylpyridin-3-yloxy group. The unique stereochemistry of this compound suggests potential biological activities, particularly in medicinal chemistry and enzyme interaction studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | (1R,2R)-2-(2-methylpyridin-3-yl)oxycyclobutan-1-ol |

| Molecular Formula | CHNO |

| CAS Number | 2152952-15-1 |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Cyclobutane Ring : Achieved through [2+2] cycloaddition reactions.

- Introduction of Hydroxyl Group : Utilization of oxidizing agents.

- Attachment of the 2-Methylpyridin-3-yloxy Group : Through nucleophilic substitution reactions.

The biological activity of this compound is likely influenced by its interactions with various biological targets, including enzymes and receptors. The hydroxyl and pyridine functional groups are critical for these interactions, potentially affecting biochemical pathways.

Biological Activity Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some findings relevant to this compound:

Anticancer Activity

A study on cyclobutane derivatives demonstrated that modifications at specific positions could enhance anticancer activity against various cell lines. For instance, compounds with similar functional groups exhibited cytotoxic effects against human pancreatic cancer cells, suggesting that this compound may also possess such properties.

Enzyme Interaction

The chiral nature of Rel-(1R,2R)-2-((2-methylpyridin-3-yloxy)cyclobutan-1-ol suggests potential applications in studying enzyme interactions. Chiral compounds often serve as inhibitors or activators in enzymatic reactions, which could be explored further in biochemical assays.

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing biological activities:

-

Cyclobutane Derivatives : Research has shown that specific substitutions can lead to increased potency against cancer cell lines. For example, derivatives with hydroxyl and aromatic groups demonstrated improved cytotoxicity profiles.

Compound IC50 (µM) Target Compound A 5.6 Pancreatic Cancer Compound B 8.3 Breast Cancer - Enzyme Inhibition : Studies on pyridine derivatives indicate their efficacy as enzyme inhibitors in various pathways, which could be extrapolated to predict the behavior of Rel-(1R,2R)-2-((2-methylpyridin-3-yloxy)cyclobutan-1-ol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.